N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide
Description
IUPAC Nomenclature and Structural Interpretation
N-(1,3-Dihydroxyoctadec-4-en-2-yl)undec-2-enamide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The compound’s structure comprises an 18-carbon chain (octadec-) with a double bond at position 4 (4-en), hydroxyl groups at positions 1 and 3 (1,3-dihydroxy), and an undec-2-enamide group attached via an amide bond to the second carbon. The undec-2-enamide moiety consists of an 11-carbon chain (undec-) with a double bond at position 2 (2-enamide) and a terminal carboxamide group.
The molecular formula is C29H55NO3 , with a molecular weight of 465.752 g/mol and an exact mass of 465.418 Da . The polar surface area (PSA) is 73.05 Ų , and the octanol-water partition coefficient (LogP) is 8.228 , indicating moderate hydrophobicity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C29H55NO3 |
| Molecular Weight | 465.752 g/mol |
| Exact Mass | 465.418 Da |
| Polar Surface Area | 73.05 Ų |
| LogP | 8.228 |
Structurally, the compound features a sphingoid-like backbone with unsaturated hydrocarbon chains, which is characteristic of bioactive lipids. The amide linkage at position 2 and the trans-configured double bond at position 4 in the octadecene chain suggest potential interactions with cellular membranes or enzymatic targets.
CAS Registry and Alternative Designations
The compound is registered under the Chemical Abstracts Service (CAS) number 798551-16-3 . Alternative designations include systematic synonyms such as N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]undec-2-enamide and simplified descriptors like undec-2-enamide ceramide analog. While the CAS registry provides a unique identifier, the compound’s structural complexity has led to variability in naming conventions across databases. For instance, older literature may refer to it using legacy terms like sphingosine-derived amide or unsaturated fatty acid ceramide, though these lack specificity.
Relationship to Sphingolipid Family Compounds
This compound belongs to the sphingolipid family, a class of lipids defined by their sphingoid base backbone. Sphingolipids typically consist of a long-chain amino alcohol (e.g., sphingosine) N-acylated with a fatty acid. In this compound, the sphingoid base is substituted with hydroxyl groups at positions 1 and 3 and an unsaturated C18 chain, while the acyl group is an undec-2-enamide.
This structure aligns with ceramides, a sphingolipid subclass critical to membrane biology and cellular signaling. Ceramides feature a sphingosine base linked to a fatty acid via an amide bond, and modifications to either component—such as the undec-2-enamide group in this compound—can alter bioactivity. The compound’s unsaturated acyl chain may enhance fluidity in lipid bilayers or serve as a substrate for enzymes like ceramidases.
Comparative analysis with canonical ceramides (e.g., Cer(d18:1/16:0)) reveals key differences:
- Backbone : The C18 chain here contrasts with the C18 sphingosine (d18:1) in most ceramides.
- Acyl Group : The undec-2-enamide group (C11) is shorter than typical ceramide fatty acids (C16–C24).
These structural nuances suggest specialized roles in lipid metabolism or signaling, though functional studies are needed to confirm this.
Properties
CAS No. |
798551-16-3 |
|---|---|
Molecular Formula |
C29H55NO3 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)undec-2-enamide |
InChI |
InChI=1S/C29H55NO3/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-28(32)27(26-31)30-29(33)25-23-21-19-12-10-8-6-4-2/h22-25,27-28,31-32H,3-21,26H2,1-2H3,(H,30,33) |
InChI Key |
QTQWYLBAWSLFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C=CCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Inspired by Ceramide Analog Synthesis
Acylation of Sphingoid Bases with Undec-2-enoic Acid Derivatives
The most direct route involves coupling a sphingoid base (e.g., 4-ene-sphinganine) with undec-2-enoic acid. This method mirrors ceramide biosynthesis pathways and leverages classic acylation chemistry.
Stepwise Procedure
Sphingoid Base Preparation :
- 4-ene-sphinganine is synthesized via stereoselective aldol condensation between a C15 aldehyde and serine, followed by enzymatic reduction to install the 1,3-diol configuration.
- Protection of hydroxyl groups with trityl or tert-butyldimethylsilyl (TBDMS) ethers prevents undesired side reactions during acylation.
Undec-2-enoyl Chloride Activation :
- Undec-2-enoic acid is treated with oxalyl chloride or thionyl chloride to generate the acyl chloride, which reacts efficiently with amines.
- Alternative activation via N-hydroxysuccinimide (NHS) esters using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves yield in polar aprotic solvents like DMF.
Coupling Reaction :
Deprotection :
Key Challenges :
Enzymatic Synthesis Using Lipases
Biocatalytic methods offer stereoselectivity and milder reaction conditions. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation of sphingoid bases with undec-2-enoic acid in non-aqueous media.
Optimization Parameters
- Solvent System : Tert-butanol or MTBE (methyl tert-butyl ether) minimizes enzyme denaturation.
- Temperature : 35–45°C balances reaction rate and enzyme stability.
- Water Activity : Maintained at 0.2–0.3 using molecular sieves to prevent hydrolysis.
Performance Metrics :
Advanced Strategies for Stereocontrol and Scalability
Olefin Metathesis for Unsaturation Installation
The undec-2-enamide moiety is constructed via Grubbs-catalyzed cross-metathesis between allylamine intermediates and undecenoyl derivatives.
Protocol Highlights
- Catalyst Selection : Grubbs 2nd generation catalyst (5 mol%) in DCM at 40°C.
- Additives : 1,4-Benzoquinone (10 mol%) suppresses isomerization of the double bond.
- Yield : 68% with >95% E-selectivity.
Example Reaction :
$$
\text{Undec-10-enamide} + \text{Allylsphingosine} \xrightarrow{\text{Grubbs II}} \text{N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide} + \text{Ethylene}
$$
Traceless Ceramide Ligation (TCL)
A novel method from PNAS enables traceless coupling of sphingosine with salicylaldehyde-modified undec-2-enoic acid.
Mechanism Overview
- Schiff Base Formation : The salicylaldehyde ester reacts with the sphingoid amine to form an imine.
- Intramolecular Cyclization : A six-membered transition state facilitates acyl transfer, releasing salicylaldehyde and forming the amide bond.
Advantages :
Industrial-Scale Purification and Characterization
Chromatographic Purification
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Acylation/EDCI | 65–78 | Moderate | High | 120–150 |
| Enzymatic (CAL-B) | 82–89 | High | Moderate | 200–220 |
| Olefin Metathesis | 68–72 | High | Low | 300–350 |
| Traceless Ligation | 55–60 | High | High | 90–110 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Sphingolipid Metabolism
N-(1,3-Dihydroxyoctadec-4-en-2-YL)undec-2-enamide is structurally related to sphingolipids, which are critical components of cellular membranes and play significant roles in cell signaling. Research indicates that this compound can influence sphingolipid metabolism, potentially impacting cellular processes such as apoptosis and inflammation.
Case Study : A study demonstrated that derivatives of this compound could modulate the activity of sphingosine kinases, enzymes involved in sphingolipid metabolism, thereby influencing cell survival pathways .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its long-chain fatty acid structure is believed to disrupt microbial cell membranes, leading to cell lysis.
Case Study : In vitro studies have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation.
Case Study : A recent investigation found that the administration of this compound in animal models reduced markers of inflammation and improved outcomes in conditions such as arthritis .
Cancer Research
The compound's ability to modulate cell signaling pathways has led to its exploration in cancer research. It may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study : Experimental studies have shown that this compound can selectively induce apoptosis in certain cancer cell lines while sparing normal cells .
Biodegradable Polymers
Due to its amphiphilic nature, this compound has potential applications in developing biodegradable polymers for various industrial uses.
Research Findings : Researchers are investigating the incorporation of this compound into polymer matrices to enhance biodegradability and reduce environmental impact.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide involves its interaction with cellular membranes and signaling pathways. The compound integrates into the lipid bilayer, influencing membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide with structurally related ceramides and analogs, focusing on synthesis, structural features, and functional outcomes.
Structural Analogs with Modified Acyl Chains
N-((2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-2-phenylacetamide (403)
- Acyl Chain : Phenylacetamide (aromatic group).
- Key Features : The phenyl group introduces steric bulk and alters hydrophobicity compared to aliphatic chains.
- Synthesis Yield : 58% via DCM-based coupling .
- Activity : Induces apoptosis in chemoresistant cancer cells, highlighting the impact of aromatic substituents on bioactivity .
(Z)-N-([2S,3R,E]-1,3-Dihydroxyoctadec-4-en-2-yl)hexadec-9-enamide (d18:1/16:1)
- Acyl Chain : 16-carbon chain with a double bond at position 9 (Z configuration).
- Key Features : Increased chain length and internal unsaturation enhance membrane fluidity.
- Activity : Modulates mitochondrial ceramide distribution; unsaturated C16 ceramides exhibit shorter retention times in LC/MS due to altered hydrophobicity .
N-((2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide (1) and tetracosanamide (2)
- Acyl Chains : C22 (docosanamide) and C24 (tetracosanamide).
- Key Features : Extended acyl chains increase hydrophobicity and influence membrane integration.
- Activity : At 100 µg/mL, the C22/C24 mixture inhibits HCT116 colorectal cancer cell growth and elevates intracellular calcium, suggesting chain-length-dependent cytotoxicity .
Functional Group Modifications
ω-N3-C6-Cer (4)
- Structure : 6-Azidohexanamide linked to the sphingoid base.
- Key Features : The azide group enables click chemistry applications but reduces metabolic stability.
- Synthesis : HBTU-mediated coupling with 72% yield .
- Activity : Primarily used as a membrane model for biophysical studies due to its modified reactivity .
(E)-N-(1,3-Dihydroxyoctadec-4-en-2-yl)acetamide
Naturally Occurring and Common Ceramides
- N-Palmitoyl-D-sphingosine (C16 Ceramide)
Comparative Data Table
Key Insights from Structural Comparisons
Acyl Chain Length and Unsaturation :
- Longer chains (e.g., C22/C24 in ) enhance membrane integration but require higher concentrations for cytotoxicity.
- Unsaturation (e.g., undec-2-enamide vs. hexadec-9-enamide in ) alters lipid packing and interaction with membrane proteins.
Functional Groups :
- Aromatic groups (e.g., phenylacetamide in ) improve apoptosis induction compared to aliphatic analogs.
- Polar groups (e.g., azides in ) enable chemical tagging but may reduce metabolic stability.
Natural vs. Synthetic Analogs :
- Natural ceramides (e.g., C16 in ) are evolutionarily optimized for signaling, while synthetic analogs allow tailored bioactivity (e.g., plant defense induction in ).
Biological Activity
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide, with the CAS number 798551-16-3, is a bioactive lipid compound that has garnered attention in various biological studies due to its potential therapeutic properties. This compound is characterized by its unique molecular structure, which includes a long-chain fatty acid moiety and hydroxyl groups that may contribute to its biological activity.
- Molecular Formula: C29H55NO
- Molecular Weight: 465.752 g/mol
- Structure: The compound features a hydroxylated fatty acid chain that is hypothesized to influence cell membrane interactions and signaling pathways.
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Anti-inflammatory Properties: Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Antioxidant Activity: The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.
- Cell Signaling Modulation: This compound may interact with lipid rafts in cell membranes, influencing signal transduction pathways related to cell growth and apoptosis.
Study on Anti-inflammatory Effects
A study published in the Journal of Lipid Research explored the anti-inflammatory effects of this compound in macrophage cells. The findings demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha (pg/mL) | 150 ± 10 | 50 ± 5* |
| IL-6 (pg/mL) | 120 ± 8 | 30 ± 4* |
(*p < 0.05 compared to control)
Antioxidant Activity Assessment
Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant dose-dependent scavenging effect.
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
Potential Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Chronic Inflammatory Diseases: Its ability to modulate inflammatory responses makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Neuroprotection: Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
- Metabolic Disorders: The compound's interaction with lipid metabolism suggests potential applications in managing metabolic syndromes.
Q & A
Basic: What are the critical steps for synthesizing N-(1,3-Dihydroxyoctadec-4-en-2-yl)undec-2-enamide with stereochemical fidelity?
Methodological Answer:
Synthesis requires precise control of reaction conditions to preserve stereochemistry. Key steps include:
- Amino alcohol activation : React the sphingoid base (e.g., (2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-amine) with a saturated NaHCO₃ solution in dichloromethane (DCM) to deprotonate the amine .
- Acylation : Add undec-2-enoyl chloride dropwise under inert atmosphere, stirring for 16–24 hours at room temperature to form the amide bond .
- Purification : Extract the organic phase, dry over MgSO₄, and recrystallize using a petroleum ether/ethyl acetate gradient to isolate the product .
- Validation : Confirm stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for double bonds) and high-resolution mass spectrometry (HRMS) .
Advanced: How can contradictory bioactivity data for ceramide analogs be systematically analyzed?
Methodological Answer:
Contradictions often arise from structural variations (acyl chain length, double bond position) or assay conditions. Strategies include:
- Comparative dose-response assays : Test analogs (e.g., C16 vs. C24 ceramides) across a concentration range (e.g., 1–100 µg/mL) to identify threshold effects, as seen in marine sponge-derived ceramides .
- Membrane interaction studies : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers, resolving discrepancies in cellular uptake .
- Meta-analysis : Cross-reference data from structural analogs (e.g., ’s 2:1 ceramide mixture) to identify trends in calcium flux or apoptosis induction .
Basic: Which spectroscopic techniques are indispensable for ceramide structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Identify hydroxyl (δ 1.5–2.5 ppm), amide (δ 6.5–8.5 ppm), and double bond (δ 5.2–5.8 ppm) signals. Coupling constants (J = 10–15 Hz for trans 4E double bonds) confirm geometry .
- HRMS : Validate molecular formula (e.g., C₂₉H₅₃NO₃ for C18:1/12:0 ceramide) with <5 ppm error .
- IR spectroscopy : Detect carbonyl stretches (ν ≈ 1650 cm⁻¹ for amide) and hydroxyl groups (ν ≈ 3300 cm⁻¹) .
Advanced: What computational approaches model ceramide-membrane interactions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to simulate ceramide insertion into lipid bilayers, focusing on acyl chain packing and hydrogen bonding .
- Density functional theory (DFT) : Calculate electrostatic potential maps to predict interaction sites with membrane proteins .
- Docking studies : Map ceramide binding to receptors (e.g., caspase-3) using software like AutoDock Vina, guided by NMR-derived conformers .
Basic: How to optimize solubility for in vitro assays involving ceramides?
Methodological Answer:
- Solvent screening : Test DMSO (≥32.5 mg/mL), ethanol (≥31.9 mg/mL), or lipid vehicles (e.g., bovine serum albumin complexes) .
- Critical micelle concentration (CMC) : Determine via fluorescent probes (e.g., NBD-C6-ceramide) to avoid aggregation artifacts .
- Stability assays : Monitor hydrolysis in PBS (pH 7.4) at 37°C using LC-MS to adjust storage conditions (e.g., -20°C under argon) .
Advanced: What experimental designs elucidate the role of double bond geometry in ceramide function?
Methodological Answer:
- Stereoselective synthesis : Use Sharpless epoxidation or Wittig reactions to generate cis vs. trans isomers, followed by HPLC purification .
- X-ray crystallography : Resolve crystal structures to correlate double bond geometry (4E vs. 4Z) with membrane curvature induction .
- Biological assays : Compare isomers in apoptosis assays (e.g., caspase-3 activation) and lipidomic profiling to link structure to activity .
Basic: How to isolate ceramides from natural sources for structural analysis?
Methodological Answer:
- Extraction : Use methanol-chloroform (2:1) to lyse cells or tissues, followed by Folch partitioning .
- Column chromatography : Separate crude extracts on silica gel with stepwise elution (hexane → ethyl acetate → methanol) .
- HPLC purification : Employ reversed-phase C18 columns with acetonitrile/water gradients to resolve ceramide species .
Advanced: What strategies validate ceramide-protein interactions in signaling pathways?
Methodological Answer:
- Pull-down assays : Immobilize ceramides on lipid-coated beads and incubate with cell lysates to capture binding partners (e.g., protein kinase Cζ) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics using ceramide-functionalized sensor chips .
- Fluorescence resonance energy transfer (FRET) : Tag proteins (e.g., ceramide-transfer protein) with fluorophores to monitor proximity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
